1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine
Overview
Description
1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine, also known as ADP or SU6656, is a synthetic small molecule that has been widely used in scientific research for its ability to inhibit protein tyrosine kinases (PTKs).
Mechanism of Action
1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine inhibits PTKs by binding to the ATP-binding site of the kinase domain, which prevents the transfer of phosphate groups from ATP to tyrosine residues on target proteins. This results in the inhibition of downstream signaling pathways, which can lead to the modulation of cellular processes.
Biochemical and Physiological Effects
1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine in lab experiments is its specificity for PTKs, which allows for the selective modulation of cellular processes. However, 1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments. Additionally, 1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Future Directions
There are several future directions for the use of 1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine in scientific research. One area of interest is the development of more potent and selective PTK inhibitors based on the structure of 1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine. Additionally, 1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine could be used in combination with other drugs to enhance their efficacy or overcome drug resistance. Finally, 1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine could be used in research on the role of PTKs in aging and age-related diseases.
Scientific Research Applications
1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine has been widely used in scientific research for its ability to inhibit PTKs, which are enzymes that play a critical role in cell signaling pathways. By inhibiting PTKs, 1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine can modulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. 1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine has been used in research on cancer, inflammation, and neurodegenerative diseases, among others.
properties
IUPAC Name |
1-(1-adamantyl)-4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN2O2S/c1-15-8-21(16(2)7-20(15)23)28(26,27)25-5-3-24(4-6-25)22-12-17-9-18(13-22)11-19(10-17)14-22/h7-8,17-19H,3-6,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIJFLWWEJPJLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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